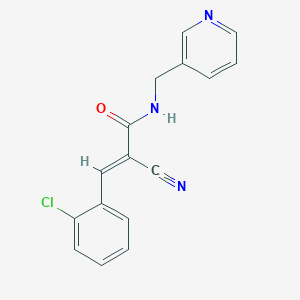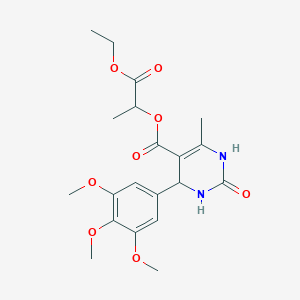![molecular formula C27H23ClN2O6 B11682413 (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a variety of functional groups, including a chloro group, a methoxy group, and a phenoxyethoxy group
准备方法
合成路线和反应条件
该化合物的合成可能涉及多个步骤,包括二氮杂环己烷-2,4,6-三酮核的形成以及随后引入各种取代基。可能的合成路线可能包括:
二氮杂环己烷-2,4,6-三酮核的形成: 这可以通过在酸性或碱性条件下对合适的先驱体(如尿素衍生物)进行环化来实现。
苯基的引入: 苯基可以通过傅-克烷基化或酰化反应引入。
氯基、甲氧基和苯氧乙氧基的引入: 这些取代基可以通过亲核取代反应引入,使用适当的试剂,如氯仿、甲醇和苯氧乙醇。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高收率并降低成本。这可能包括使用连续流动反应器、对反应条件进行高通量筛选以及开发高效的纯化方法。
化学反应分析
反应类型
该化合物可以进行各种类型的化学反应,包括:
氧化: 甲氧基可以使用高锰酸钾或三氧化铬等试剂氧化成羰基。
还原: 氯基可以使用氢化铝锂或在钯催化剂存在下使用氢气等试剂还原成氢原子。
取代: 苯氧乙氧基可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬或其他强氧化剂。
还原: 氢化铝锂、钯催化剂存在的氢气或其他还原剂。
取代: 胺、硫醇或卤化物等亲核试剂,在加热或使用催化剂等条件下。
主要产物
这些反应的主要产物将取决于所使用的具体条件,但可能包括:
氧化: 羰基衍生物。
还原: 脱氯衍生物。
取代: 具有新官能团的取代衍生物。
科学研究应用
化学
在化学领域,该化合物可作为合成更复杂分子的构建块。它的各种官能团使其成为有机合成的多功能中间体。
生物学
在生物学领域,可以研究该化合物潜在的生物活性。氯基和甲氧基的存在表明它可以与生物靶标(如酶或受体)相互作用。
医学
在医学领域,可以研究该化合物潜在的治疗效果。它的结构特征表明它可以作为药物开发的候选药物,特别是对于涉及酶活性或受体信号传导失调的疾病。
工业
在工业领域,该化合物可用作合成具有特定性质(如聚合物或涂层)的材料的先驱体。它的各种官能团可用于定制最终材料的性质。
作用机制
该化合物的作用机制将取决于其具体的应用。在生物学环境中,它可以与分子靶标(如酶或受体)相互作用,调节其活性。氯基和甲氧基的存在表明它可以与这些靶标形成氢键或疏水相互作用,影响其功能。
相似化合物的比较
类似化合物
(5Z)-5-{[3-氯-4-(2-苯氧乙氧基)苯基]亚甲基}-1-(4-甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮: 结构相似,但缺少甲氧基。
(5Z)-5-{[3-甲氧基-4-(2-苯氧乙氧基)苯基]亚甲基}-1-(4-甲基苯基)-1,3-二氮杂环己烷-2,4,6-三酮: 结构相似,但缺少氯基。
(5Z)-5-{[3-氯-5-甲氧基-4-(2-苯氧乙氧基)苯基]亚甲基}-1-苯基-1,3-二氮杂环己烷-2,4,6-三酮: 结构相似,但缺少4-甲基苯基。
独特性
该化合物的独特性在于其官能团的组合,这可以赋予独特的性质和反应性。氯基、甲氧基和苯氧乙氧基的存在,以及二氮杂环己烷-2,4,6-三酮核,使其成为适用于各种应用的多功能化合物。
属性
分子式 |
C27H23ClN2O6 |
|---|---|
分子量 |
506.9 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23ClN2O6/c1-17-8-10-19(11-9-17)30-26(32)21(25(31)29-27(30)33)14-18-15-22(28)24(23(16-18)34-2)36-13-12-35-20-6-4-3-5-7-20/h3-11,14-16H,12-13H2,1-2H3,(H,29,31,33)/b21-14- |
InChI 键 |
SCKWKCJPQGWZDI-STZFKDTASA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)




![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
